![molecular formula C13H22ClNO3 B134290 Levalbuterol hydrochloride CAS No. 50293-90-8](/img/structure/B134290.png)
Levalbuterol hydrochloride
Vue d'ensemble
Description
Levalbuterol, also known as Levosalbutamol, is a short-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is used to prevent or treat bronchospasm in patients with asthma and other lung diseases .
Synthesis Analysis
The synthesis of Levalbuterol hydrochloride involves several steps. One method involves reacting a compound with formaldehyde and acetic oxide to obtain a compound, bromizing the compound to obtain another compound, performing asymmetric reduction on the compound to obtain another compound, preparing a compound by use of the compound under an alkaline condition, reacting the compound with tert-butylamine, and simultaneously removing protecting groups, thereby obtaining levalbuterol .
Molecular Structure Analysis
The molecular weight of Levalbuterol HCl is 275.8, and its empirical formula is C13H21NO3 •HCl . It is a white to off-white, crystalline solid .
Chemical Reactions Analysis
Levalbuterol is a β2 adrenergic receptor agonist . It acts by relaxing smooth muscle in the bronchial tubes to increase air flow and relieve acute shortness of breath .
Physical And Chemical Properties Analysis
Levalbuterol Hydrochloride is a white to off-white, crystalline solid, with a melting point of approximately 187°C and solubility of approximately 180 mg/mL in water .
Applications De Recherche Scientifique
- Levalbuterol is primarily used to manage asthma and COPD. It acts as a bronchodilator, relaxing the smooth muscles in the airways and improving airflow. Its selective action on β2 receptors reduces side effects compared to racemic salbutamol (which contains both enantiomers) .
- Researchers have explored sustained-release formulations of levalbuterol. For instance, drug-resin complexes have been prepared using a bath method, laying the groundwork for sustained-release suspensions .
- Studies have compared levalbuterol with racemic salbutamol. Levalbuterol’s ®-enantiomer exhibits most of the β2-agonist activity, making it more effective and potentially safer .
Asthma and Chronic Obstructive Pulmonary Disease (COPD) Treatment
Sustained-Release Formulations
Comparative Studies with Racemic Salbutamol
Mécanisme D'action
Target of Action
Levalbuterol hydrochloride, also known as levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary target of levalbuterol is the β2 adrenergic receptors located on the airway smooth muscle . These receptors play a crucial role in regulating bronchial muscle tone and lung ventilation .
Mode of Action
Levalbuterol interacts with its target, the β2 adrenergic receptors, by binding to them . This binding leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) . The increased cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation .
Biochemical Pathways
The activation of β2 adrenergic receptors by levalbuterol leads to a cascade of biochemical reactions. This could potentially contribute to its benefit in asthma attacks .
Pharmacokinetics
Levalbuterol exhibits several pharmacokinetic properties. A portion of the inhaled dose is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The drug is excreted in the urine (80% to 100%) and feces (<20%) . The elimination half-life of levalbuterol is approximately 3.3 to 4 hours .
Result of Action
The primary result of levalbuterol’s action is the relaxation of smooth muscle in the bronchial tubes . This increases air flow and relieves acute shortness of breath . It is used in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchospasm (constriction of the airways) is a common symptom .
Action Environment
The action, efficacy, and stability of levalbuterol can be influenced by various environmental factors. For instance, narrowed airways in patients with asthma can lead to less drug being delivered to the lung following inhaled administration . Additionally, genetic polymorphisms for β2-adrenoceptors, SULT1A3, and organic action transporters, which affect the disposition or action of levalbuterol, can also influence its action .
Safety and Hazards
Orientations Futures
Levalbuterol is currently used for the management of COPD and asthma . It is administered via inhalation, delivering the medication directly into the airways and lungs, thereby minimizing side effects because of reduced systemic absorption of the inhaled medications . Future research may focus on further understanding its mechanism of action and potential side effects, as well as exploring new therapeutic applications.
Propriétés
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWYCOLFIFTLK-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198296 | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levalbuterol hydrochloride | |
CAS RN |
50293-90-8 | |
Record name | Levalbuterol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50293-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050293908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levalbuterol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Levalbuterol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVALBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ1526QJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.